molecular formula C8H10ClNO4S2 B13151970 4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride

4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride

Cat. No.: B13151970
M. Wt: 283.8 g/mol
InChI Key: JFUYHNKPDDCOPO-UHFFFAOYSA-N
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Description

4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, chloroform

Major Products Formed

Scientific Research Applications

4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(methylsulfamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

Molecular Formula

C8H10ClNO4S2

Molecular Weight

283.8 g/mol

IUPAC Name

4-methyl-3-(methylsulfamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H10ClNO4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3

InChI Key

JFUYHNKPDDCOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)NC

Origin of Product

United States

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